molecular formula C69H110N16O26 B109575 ProsaptideTx14(A) CAS No. 196391-82-9

ProsaptideTx14(A)

Cat. No.: B109575
CAS No.: 196391-82-9
M. Wt: 1579.7 g/mol
InChI Key: SMUKRAODILXPSW-SRWCCNGVSA-N
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Description

Biochemical Analysis

Biochemical Properties

Prosaptide TX14(A) interacts with GPR37L1 and GPR37, promoting their endocytosis . It binds to both receptors and activates signaling in a GPR37- and GPR37L1-dependent manner . This interaction is crucial for the compound’s role in biochemical reactions. The activation of these receptors by Prosaptide TX14(A) leads to the phosphorylation of ERK1 and ERK2 in Schwann cells .

Cellular Effects

Prosaptide TX14(A) has been shown to have protective effects against cellular stress . It promotes myelin lipid synthesis and prolongs cell survival in both Schwann cells and oligodendrocytes . This suggests that Prosaptide TX14(A) can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Prosaptide TX14(A) involves its binding to GPR37L1 and GPR37 receptors, promoting their endocytosis . This leads to the activation of signaling pathways in a GPR37- and GPR37L1-dependent manner . The compound also stimulates the phosphorylation of ERK1 and ERK2, which are key players in many cellular processes .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Prosaptide TX14(A) in laboratory settings are limited, it has been shown that the compound can reverse established nerve conduction deficits in streptozotocin-diabetic rats . This suggests that Prosaptide TX14(A) may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Prosaptide TX14(A) has been shown to reverse established nerve disorders in streptozotocin-diabetic rats and prevent them in galactose-fed rats . The same dose of Prosaptide TX14(A) was given to half of the control and half of the galactose-fed animals for 16 weeks .

Metabolic Pathways

Prosaptide TX14(A) activates the MAPK pathway by a G-protein-dependent mechanism . This pathway is essential for enhanced sulfatide synthesis by Schwann cells .

Transport and Distribution

While specific studies on the transport and distribution of Prosaptide TX14(A) within cells and tissues are limited, it has been shown that the compound can cross the blood-brain barrier via a nonspecific mechanism .

Subcellular Localization

Given its role as an agonist for GPR37L1 and GPR37, it is likely that the compound interacts with these receptors at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

ProsaptideTx14(A) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions . The general steps include:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group is removed to expose the reactive amine group for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of ProsaptideTx14(A) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

ProsaptideTx14(A) primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.

    Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine.

    Reduction: Reduction of disulfide bonds to free thiol groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues, potentially altering the peptide’s biological activity.

    Reduction: Free thiol groups from the reduction of disulfide bonds, potentially affecting the peptide’s structure and function.

Comparison with Similar Compounds

ProsaptideTx14(A) is unique among prosaptides due to its specific sequence and potent neurotrophic activity. Similar compounds include:

    ProsaptideTx14(B): Another prosaptide with a slightly different amino acid sequence, also derived from the saposin C domain.

    ProsaptideTx15(A): A related peptide with modifications in the amino-terminal region, showing similar but distinct biological activities.

    ProsaptideTx16(A): A variant with additional amino acid residues, potentially offering different therapeutic benefits.

ProsaptideTx14(A) stands out due to its high potency in stimulating sulfatide synthesis and its demonstrated efficacy in various models of nerve damage and neuroprotection .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUKRAODILXPSW-SRWCCNGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H110N16O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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